(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC11357470
Molecular Formula: C18H15BrN2OS
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrN2OS |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | (5E)-5-[(3-bromophenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H15BrN2OS/c1-11-6-7-15(8-12(11)2)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
| Standard InChI Key | ZKNJWXYIOADJLL-MHWRWJLKSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)Br)/S2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure centers on a thiazolidin-4-one ring, a lactam derivative of thiazole. Key features include:
-
Thiazolidin-4-one backbone: A five-membered ring with sulfur at position 1, nitrogen at position 3, and a ketone group at position 4.
-
3-Bromobenzylidene substituent: An (E)-configured benzylidene group attached to position 5 of the thiazole ring, featuring a bromine atom at the meta position of the benzene ring.
-
3,4-Dimethylphenylamino group: A substituted aniline moiety at position 2, with methyl groups at the 3- and 4-positions of the benzene ring .
The E-configuration of the benzylidene group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets. The bromine atom acts as an electron-withdrawing group, while the methyl substituents donate electrons, creating a balanced electronic profile that enhances reactivity and binding affinity .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅BrN₂OS | |
| Molecular Weight | 387.3 g/mol | |
| IUPAC Name | (5E)-5-[(3-Bromophenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one | |
| SMILES | CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)C | |
| InChIKey | ZKNJWXYIOADJLL-MHWRWJLKSA-N |
Synthetic Pathways and Optimization
Condensation Reactions
The synthesis typically involves a multi-step protocol:
-
Formation of the thiazolidin-4-one core: Cyclocondensation of thiourea derivatives with α-haloacetic acids or esters under basic conditions.
-
Benzylidene incorporation: Knoevenagel condensation between the thiazolidin-4-one and 3-bromobenzaldehyde in the presence of a catalytic base (e.g., piperidine).
-
Amination at position 2: Nucleophilic substitution of a leaving group (e.g., chloride) with 3,4-dimethylaniline under reflux in polar aprotic solvents .
Stereochemical Control
The (E)-configuration of the benzylidene group is favored due to steric hindrance between the bromophenyl ring and the thiazole core in the (Z)-isomer. Reaction conditions (e.g., temperature, solvent polarity) are optimized to achieve >95% stereoselectivity .
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (breast) | 12.3 ± 1.2 | Caspase-3/7 activation | |
| A549 (lung) | 18.7 ± 2.1 | ROS generation |
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiazole ring disrupts microbial cell wall synthesis, while the bromophenyl group inhibits efflux pumps .
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.89–7.45 (m, 4H, Ar-H), 2.31 (s, 6H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).
-
HRMS (ESI+): m/z 387.0321 [M+H]⁺ (calc. 387.0318).
Reactivity and Stability Insights
Base-Induced Degradation
Treatment with NaOMe/MeOH cleaves the thiazole ring, yielding a thioamide and ester derivatives. Stability studies recommend storage at -20°C under inert atmosphere .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (Selected Analogues)
| Compound | Substituents | IC₅₀ (MCF-7, μM) |
|---|---|---|
| Target compound | 3-Br, 3,4-diMe | 12.3 |
| 5-(4-Cl-benzylidene) analogue | 4-Cl, 3,4-diMe | 24.5 |
| 2-(4-NO₂-phenyl) analogue | 3-Br, 4-NO₂ | 8.9 |
Electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity, while bulkier substituents reduce cell penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume